1-Methylxanthine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

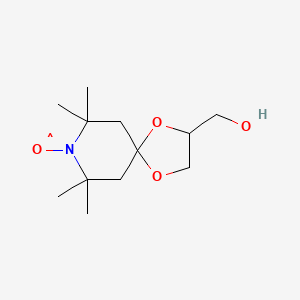

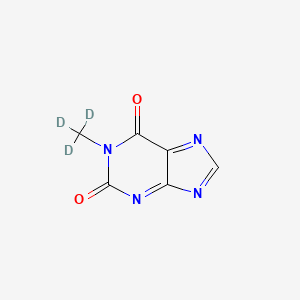

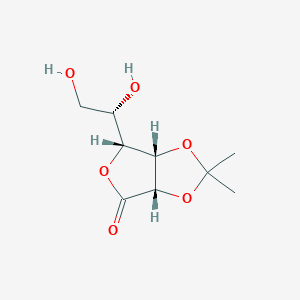

1-Methylxanthine-d3, also known as 2,6-Dihydroxy-1-methylpurine-(methyl-13C, d3), is a derivative of caffeine and theophylline . It has an empirical formula of 13CC5D3H3N4O2 and a molecular weight of 170.15 . It is commonly used for pharmaceutical analytical testing .

Synthesis Analysis

The synthesis of methylxanthines involves various procedures such as liquid extraction from solid matrices and liquid-liquid, supercritical fluid, and solid-phase extraction . It can be synthesized from 5,6-Diamino-1-methyluracil and formic acid in water by heating and refluxing for ring-closure reaction .Molecular Structure Analysis

Methylxanthines are derived from the purine base xanthine and obtained from plant secondary metabolism . The structure of methylxanthines is influenced by the number and position of the methyl groups present in the xanthine moiety . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .Chemical Reactions Analysis

The reactivity of xanthine and its methylated derivatives is influenced by the number and position of the methyl substituents . When the xanthine increases the number of methyl substituents, the gas phase basicity increases, and the global hardness decreases .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Methylxanthines have shown potential in a wide range of conditions, which should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . The understanding of the influence of the number and position of methyl groups on the properties of xanthine can help us to understand the chemical reactivity, modulate the biological activity, and promote drug development .

Propiedades

IUPAC Name |

1-(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c1-10-5(11)3-4(8-2-7-3)9-6(10)12/h2H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXCZWZKBPOLIM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=NC=NC2=NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylxanthine-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)